molecular formula C15H10N2O3S B2596046 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole CAS No. 1965304-95-3

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole

Cat. No.: B2596046
CAS No.: 1965304-95-3
M. Wt: 298.32
InChI Key: STIIQKFTRPHJHI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group at the 2-position and a hydroxyphenyl group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole typically involves the condensation of 3-nitrobenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by cyclization with a sulfur source. Common bases used in this reaction include sodium hydroxide or potassium carbonate, while sulfur sources can include elemental sulfur or thiourea. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(3-nitrophenyl)-4-(4-oxophenyl)thiazole.

    Reduction: Formation of 2-(3-aminophenyl)-4-(4-hydroxyphenyl)thiazole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-4-(4-methoxyphenyl)thiazole: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(3-Aminophenyl)-4-(4-hydroxyphenyl)thiazole: Similar structure but with an amino group instead of a nitro group.

    2-(3-Nitrophenyl)-4-(4-chlorophenyl)thiazole: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole is unique due to the combination of the nitrophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-6-4-10(5-7-13)14-9-21-15(16-14)11-2-1-3-12(8-11)17(19)20/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIIQKFTRPHJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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